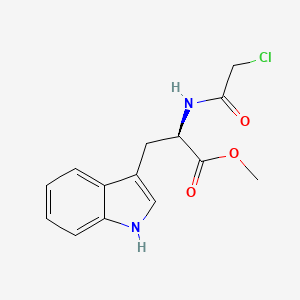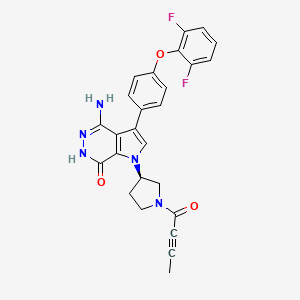
1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FPT, is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in the field of medicine. FPT is a promising candidate for the development of new drugs for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is complex and involves multiple pathways. 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death in cancer cells. It can also modulate the activity of various signaling pathways involved in inflammation and neurodegeneration. Additionally, 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can selectively bind to beta-amyloid plaques, preventing their aggregation and promoting their clearance.
Biochemical and physiological effects:
1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress and neurotoxicity. 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various scientific research applications, making it a valuable tool for drug discovery and development. However, 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of research is the optimization of 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's pharmacokinetic properties, including its solubility and half-life. Additionally, 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be used as a diagnostic tool for Alzheimer's disease, and further research is needed to explore this potential application. Finally, 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be modified to improve its selectivity and potency, leading to the development of more effective drugs.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties due to its ability to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its anti-inflammatory and neuroprotective effects. In addition, 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential as a diagnostic tool for Alzheimer's disease, as it can selectively bind to beta-amyloid plaques, a hallmark of the disease.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLXXFKFHKAWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224955 | |
| Record name | 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668270 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
CAS RN |
18507-18-1 | |
| Record name | 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18507-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



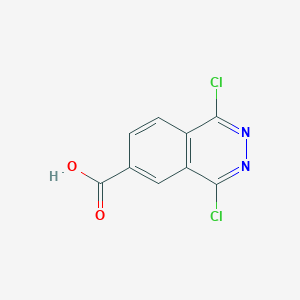
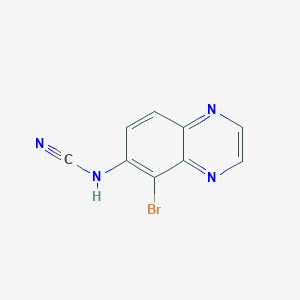



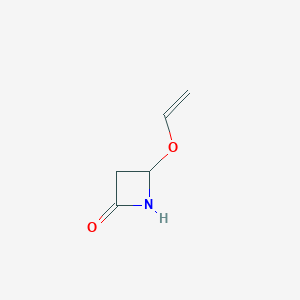
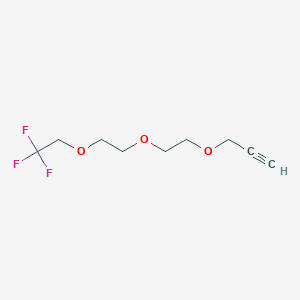

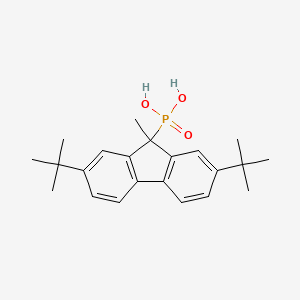

![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)

